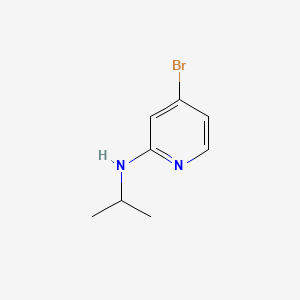

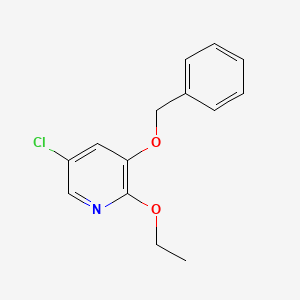

4-Bromo-N-isopropylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-N-isopropylpyridin-2-amine is a specialty chemical . It is available for purchase from various chemical suppliers .

Relevant Papers I found a paper discussing the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . While it doesn’t specifically mention 4-Bromo-N-isopropylpyridin-2-amine, it may provide some relevant insights.

Applications De Recherche Scientifique

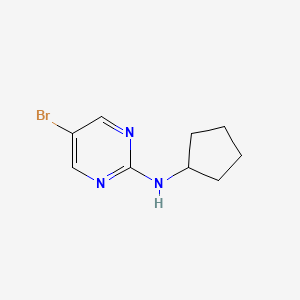

Chemodivergent Synthesis

4-Bromo-N-isopropylpyridin-2-amine can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . This process involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . This method is mild and metal-free .

Synthesis of 3-Bromoimidazopyridines

In the presence of TBHP, 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination . The cyclization to form imidazopyridines is promoted by further bromination . No base is needed for this reaction, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Development of Pharmaceuticals

Aminopyridines, such as 4-Bromo-N-isopropylpyridin-2-amine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine via controlling reaction conditions . This process involves the oxidative cleavage of C–C bond in water .

Fluorescent Protein Research

While not directly mentioned in the search results, aminopyridines and their derivatives have been used in the development of fluorescent proteins . These proteins have rich fluorescence spectra and photochemical properties, promoting widespread biological research applications .

Boron Neutron Capture Therapy (BNCT)

Although the search results do not directly mention 4-Bromo-N-isopropylpyridin-2-amine, boron clusters, which can be derived from brominated compounds, have been proposed for BNCT applications . They have properties such as 3D aromaticity, electron deficiency, and the ability to act as hydrophobic, amphipathic, or hydrophilic molecules, depending on the particular configuration .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory effects and inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s known that similar compounds can have a biphasic effect on locomotion, with an initial inhibitory effect followed by an excitatory effect .

Biochemical Pathways

Related compounds have been found to affect the expression and activities of certain vital inflammatory mediators .

Result of Action

Similar compounds have been found to increase dopamine but decrease 3,4-dihydroxyphenylacetic acid (dopac) in the nucleus accumbens .

Propriétés

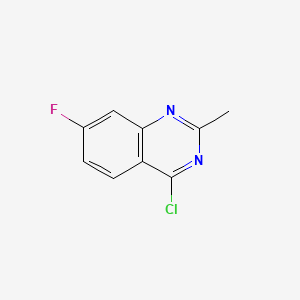

IUPAC Name |

4-bromo-N-propan-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYQEWSDJNVKAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682480 |

Source

|

| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-isopropylpyridin-2-amine | |

CAS RN |

1209458-03-6 |

Source

|

| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride](/img/structure/B568011.png)

![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)

![methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B568025.png)